molecular formula C9H8ClNOS B025284 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 108773-00-8

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No. B025284
CAS RN: 108773-00-8
M. Wt: 213.68 g/mol
InChI Key: USZSQTQJFWIVLM-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole is a compound with the molecular formula C9H8ClNOS . It belongs to the class of benzothiazoles, which are known for their wide range of biological activities, such as anti-tumor, anti-microbial, anti-inflammatory, and more .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves nucleophilic aromatic substitution in 7-chloro-4,6-dinitro-2,1,3-benzoxadiazole 1-oxide or 4,6-dichloro-5-nitro-2,1,3-benzoxadiazole 1-oxide by 2-mercaptobenzothiazole .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole consists of a benzothiazole nucleus with chlorine, methoxy, and methyl substituents .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole are not detailed in the search results, benzothiazole derivatives are known to be highly reactive and can be used as building blocks for organic and organoelement synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole include a molecular weight of 213.684 Da . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Triazine Derivatives

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole: can be utilized in the synthesis of 1,3,5-triazine derivatives. These compounds are known for their wide range of applications, including herbicides and polymer photostabilizers. Triazines also exhibit significant biological properties, such as antitumor activities, making them valuable in cancer research .

Development of Antitumor Agents

The compound’s structural framework is conducive to the development of antitumor agents. By modifying the core structure, researchers can synthesize derivatives that may act as potential treatments for various cancers, leveraging the compound’s ability to interact with biological targets .

Quantum Chemical Computational Studies

With the advancement of computational methods like Density Functional Theory (DFT), 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole can be analyzed for its electronic structure. DFT-NMR spectra can provide insights into the compound’s reactivity and stability, which is crucial for designing new molecules with desired properties .

Corrosion Inhibition

This compound has potential applications in corrosion inhibition. Its molecular structure could be effective in preventing metal corrosion, which is a significant issue in industrial settings. Research into its efficacy as a corrosion inhibitor could lead to the development of safer and more efficient protective coatings .

Environmental Impact Studies

The compound’s derivatives could be studied for their environmental impact, particularly in terms of biodegradability and toxicity. Understanding its behavior in different environmental conditions can help assess its safety and guide regulations for its use .

Drug Delivery Research

The benzothiazole moiety is often explored in drug delivery systems due to its ability to cross biological barriers. Research into 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole could lead to the development of novel drug delivery mechanisms, enhancing the efficacy of pharmaceuticals .

properties

IUPAC Name

2-chloro-4-methoxy-7-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZSQTQJFWIVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365965
Record name 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

CAS RN

108773-00-8
Record name 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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